11-Hdohe

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

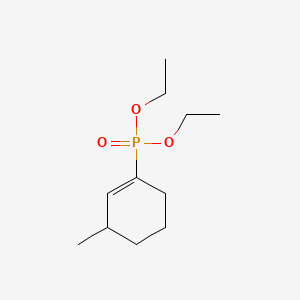

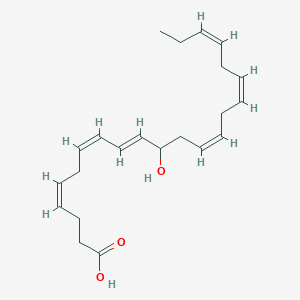

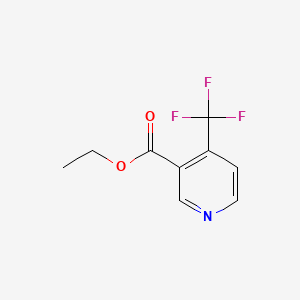

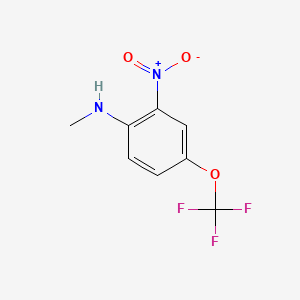

11-Hdohe is a hydroxydocosahexaenoic acid that consists of 4Z,7Z,9E,13Z,16Z,19Z-docosahexaenoic acid with the hydroxy group located at position 11 . It has a role as a metabolite .

Synthesis Analysis

11-Hdohe is produced via the LOX pathway . It is also produced from incubations of docosahexaenoic acid (DHA) in rat liver, brain, and intestinal microsomes .Molecular Structure Analysis

The molecular formula of 11-Hdohe is C22H32O3 . The IUPAC name is (4 Z ,7 Z ,9 E ,13 Z ,16 Z ,19 Z )-11-hydroxydocosa-4,7,9,13,16,19-hexaenoic acid .Chemical Reactions Analysis

DHA is metabolized to 11 (S)- HDHA by human platelets and canine retina . In addition to 11 (S)- HDHA, 14 (S)- HDHA is also produced by platelets .Physical And Chemical Properties Analysis

The molecular weight of 11-Hdohe is 344.5 g/mol . It has 2 hydrogen bond donors and 3 hydrogen bond acceptors . The exact mass is computed by PubChem .Aplicaciones Científicas De Investigación

Role in Inflammation Resolution

11-HDoHE is a derivative of docosahexaenoic acid (DHA) and has been identified as a pro-resolution substance . It is produced by the action of peroxisome proliferator-activated receptor (PPAR) ligands, particularly the PPARβ agonist GW501516 . This suggests that 11-HDoHE could play a significant role in the resolution of inflammation.

Modulation of Cytokines

Research has shown that PPAR ligands, which induce the production of 11-HDoHE, can decrease the release of the proinflammatory cytokine, TNFα . This indicates that 11-HDoHE might have a role in modulating cytokine release and thus, could be involved in controlling inflammatory responses.

Induction of Anti-inflammatory Cytokines

In addition to reducing proinflammatory cytokines, PPAR ligands also induce the release of the anti-inflammatory cytokine, interleukin-10 (IL-10) . Given that 11-HDoHE is a product of PPAR ligand action, it may contribute to the induction of anti-inflammatory cytokines.

Inhibition of Mitogen-Activated Protein Kinases (MAPKs)

PPARβ ligands, which stimulate the production of 11-HDoHE, are potent inhibitors of lipopolysaccharide (LPS)-induced phosphorylation of p38, JNK, ERK MAPKs . This suggests that 11-HDoHE might have a role in inhibiting MAPKs, which are involved in cellular responses to a variety of stimuli.

Potential Therapeutic Strategy for Neuroinflammation

Given its role in inflammation resolution and cytokine modulation, 11-HDoHE could be a potential therapeutic strategy for neuroinflammation . Neuroinflammation is a key process in many neurodegenerative diseases and other brain disturbances, and astrocytes play an essential role in this process .

Production of Hydroxy Fatty Acids

11-HDoHE is a type of hydroxy fatty acid. Research has shown that lipoxygenase from Shewanella hanedai can lead to increased production of C20 9S- and C22 11S-hydroxy fatty acids . This suggests that 11-HDoHE could be involved in the production of these hydroxy fatty acids.

Mecanismo De Acción

Target of Action

11-Hydroxydocosahexaenoic Acid (11-HDoHE) is a derivative of docosahexaenoic acid (DHA), a long-chain polyunsaturated fatty acid . It is a metabolite that plays a role in the body’s biochemical processes .

Mode of Action

It is known that 11-hdohe is a product of the lipoxygenase (lox) metabolic pathway . It is also known that 11-HDoHE is a pro-resolution substance, which means it helps to resolve inflammation .

Biochemical Pathways

11-HDoHE is involved in the metabolism of polyunsaturated fatty acids, specifically the LOX pathway . It is a derivative of DHA, which is metabolized by the LOX pathway to produce various oxylipins, including 11-HDoHE .

Pharmacokinetics

As a fatty acid derivative, it is likely to be absorbed in the gut, distributed throughout the body via the bloodstream, metabolized in the liver, and excreted in the urine .

Result of Action

It is known to be a pro-resolution substance, which means it helps to resolve inflammation . This could have potential implications for the treatment of inflammatory diseases.

Action Environment

The action of 11-HDoHE can be influenced by various environmental factors. For example, the presence of other compounds, such as peroxisome proliferator-activated receptor (PPAR) ligands, can modulate the effect of 11-HDoHE . Additionally, factors such as diet and overall health status can influence the body’s ability to metabolize DHA into 11-HDoHE .

Direcciones Futuras

Oxylipins, a group of fatty acid metabolites that includes 11-Hdohe, are gaining recognition as viable targets for specific dietary interventions focused on manipulating oxylipin composition to control biological processes . Dietary-induced changes in oxylipins may be beneficial in slowing the changes associated with normal aging .

Propiedades

IUPAC Name |

(4Z,7Z,9E,13Z,16Z,19Z)-11-hydroxydocosa-4,7,9,13,16,19-hexaenoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H32O3/c1-2-3-4-5-6-7-9-12-15-18-21(23)19-16-13-10-8-11-14-17-20-22(24)25/h3-4,6-7,10-16,19,21,23H,2,5,8-9,17-18,20H2,1H3,(H,24,25)/b4-3-,7-6-,13-10-,14-11-,15-12-,19-16+ |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LTERDCBCHFKFRI-BGKMTWLOSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC=CCC=CCC=CCC(C=CC=CCC=CCCC(=O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC/C=C\C/C=C\C/C=C\CC(/C=C/C=C\C/C=C\CCC(=O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H32O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

344.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

11-Hdohe | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![11,11-Dimethyl-5,11-dihydroindeno[1,2-b]carbazole](/img/structure/B593858.png)

![3-Butyl-1,1,2-trimethyl-1H-benz[e]indolium iodide](/img/structure/B593867.png)